molecular formula C10H10F4O4 B3039658 2,2,3,3-Tetrafluorobutane-1,4-diacrylate CAS No. 125658-77-7

2,2,3,3-Tetrafluorobutane-1,4-diacrylate

Cat. No.: B3039658
CAS No.: 125658-77-7
M. Wt: 270.18 g/mol
InChI Key: DYEMEIBDBHAAFO-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Polymer Design

The introduction of fluorine into a polymer backbone has profound effects on its physical and chemical characteristics. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond are key factors that contribute to these enhanced properties.

The presence of fluorine in a polymer can lead to a range of performance enhancements, making fluoropolymers suitable for a wide array of advanced applications. These characteristics include:

Thermal Stability: The high bond energy of the C-F bond imparts exceptional thermal resistance to fluoropolymers, allowing them to maintain their structural integrity at elevated temperatures.

Chemical Resistance: The dense electron cloud of the fluorine atoms effectively shields the polymer backbone from chemical attack, resulting in materials that are highly resistant to a broad spectrum of solvents, acids, and bases. youtube.com

Low Surface Energy: Fluorinated surfaces exhibit low surface energy, which translates to properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). This makes them ideal for applications requiring non-stick surfaces and resistance to soiling. youtube.com

Low Refractive Index: Fluoropolymers often possess a low refractive index, a property that is highly desirable for optical applications such as coatings for lenses and optical fibers.

Table 1: Impact of Fluorine Incorporation on Polymer Properties

PropertyInfluence of FluorineUnderlying Scientific Principle
Thermal StabilityIncreasedHigh Carbon-Fluorine (C-F) bond energy
Chemical ResistanceIncreasedSteric hindrance and shielding effect of fluorine atoms
Surface EnergyDecreasedLow polarizability of the C-F bond
Refractive IndexDecreasedLow molar refraction of fluorine
WeatherabilityIncreasedResistance to UV degradation and oxidation

Overview of Diacrylate Monomers in Contemporary Polymer Synthesis

Diacrylate monomers are bifunctional molecules containing two acrylate (B77674) functional groups. These monomers are widely utilized in polymer chemistry, primarily as crosslinking agents. When incorporated into a polymerizing system, each acrylate group can participate in a separate polymer chain, creating a three-dimensional network structure. This crosslinking imparts several important properties to the final material, including increased rigidity, improved thermal stability, and enhanced solvent resistance. Diacrylates are particularly prominent in the field of radiation-curable coatings and adhesives, where polymerization is initiated by exposure to ultraviolet (UV) light or an electron beam.

Academic and Research Context of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate

While extensive research exists on fluorinated polymers in general, the specific monomer this compound occupies a more specialized niche within the academic and research landscape. Its structure, featuring a central tetrafluorinated butane (B89635) core flanked by two acrylate groups, suggests a focus on creating highly crosslinked networks with the inherent benefits of fluorination.

The research interest in fluorinated diacrylates like this compound stems from the desire to combine the advantageous properties of fluoropolymers with the processing and performance benefits of a crosslinked network. The rationale for this focus includes:

Development of High-Performance Coatings: The combination of low surface energy and high durability makes these monomers attractive for creating protective coatings that are resistant to weathering, chemicals, and graffiti.

Advancements in Optical Materials: The potential for a low refractive index and high optical clarity makes polymers derived from these monomers candidates for applications in optical fibers, waveguides, and anti-reflective coatings.

Formulation of Novel Dental and Biomedical Materials: The chemical inertness and potential for biocompatibility of fluorinated materials, coupled with the ability to be photopolymerized, makes them interesting for investigation in dental composites and other biomedical applications. youtube.com

The journey of fluoropolymer research began with the serendipitous discovery of polytetrafluoroethylene (PTFE) in 1938. rsc.org This discovery opened the door to a new class of materials with exceptional properties. The initial focus was on perfluorinated polymers, where all hydrogen atoms are replaced by fluorine.

Over time, researchers began to explore the synthesis of partially fluorinated polymers and the incorporation of fluorine into other polymer architectures, such as acrylates. The development of fluorinated acrylate monomers allowed for the creation of polymers with a broader range of properties and processing options. Early research in this area was driven by the need for materials with improved weatherability and chemical resistance for coatings and textiles. The synthesis of various fluoroalkyl acrylates and their polymerization behavior became a significant area of study.

The evolution of fluorinated acrylate research has been marked by a shift towards more complex and tailored monomer structures designed to meet the demands of specific high-tech applications. The synthesis of difunctional monomers, such as diacrylates, represents a logical progression in this field, aiming to create robust, crosslinked networks with the unique attributes of fluoropolymers.

Table 2: Timeline of Key Developments in Fluoropolymer Research

YearDevelopmentSignificance
1938Discovery of Polytetrafluoroethylene (PTFE)Birth of the fluoropolymer industry
1950s-1960sDevelopment of melt-processable fluoropolymers (e.g., FEP, PFA)Expanded the range of processing techniques for fluoropolymers
1970s-1980sIntroduction of fluoroelastomersEnabled the use of fluoropolymers in sealing and gasketing applications
1990s-PresentFocus on specialty fluorinated monomers, including acrylatesDevelopment of materials for advanced applications in electronics, optics, and biomedicine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2,3,3-tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O4/c1-3-7(15)17-5-9(11,12)10(13,14)6-18-8(16)4-2/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMEIBDBHAAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(COC(=O)C=C)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026745
Record name 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125658-77-7
Record name 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Polymerization Kinetics and Mechanisms of 2,2,3,3 Tetrafluorobutane 1,4 Diacrylate

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques have become indispensable tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov For fluorinated monomers like 2,2,3,3-Tetrafluorobutane-1,4-diacrylate, these methods offer precise control over the polymer structure, which is crucial for tailoring the unique properties conferred by the fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. fluorine1.ruyoutube.com Reversible-deactivation radical polymerization (RDRP) methods, including atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, are particularly suited for this purpose. fluorine1.ru

Application of Atom Transfer Radical Polymerization (ATRP) in Tailoring Polymer Architecture

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method used to synthesize a wide variety of polymers with controlled architectures. cmu.edu The process involves the reversible activation and deactivation of a dormant polymer chain (P-X) by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state. cmu.edu This dynamic equilibrium maintains a low concentration of active radical species, minimizing termination reactions and allowing for the controlled growth of polymer chains.

The versatility of ATRP makes it highly suitable for fluorinated acrylates, enabling the synthesis of polymers with tailored functionalities and structures. escholarship.org For a diacrylate monomer such as this compound, ATRP can be employed to create complex architectures, including crosslinked networks and, under specific conditions, hyperbranched or star polymers. The polymerization of diacrylates in a controlled manner is challenging due to the potential for rapid gelation. However, by carefully controlling reaction parameters such as monomer concentration, initiator-to-monomer ratio, and temperature, the onset of crosslinking can be delayed, allowing for the formation of soluble, high-molecular-weight polymers before a network is formed.

Key parameters in the ATRP of fluorinated acrylates include the choice of initiator, catalyst system (metal and ligand), and solvent. For instance, light-mediated ATRP has emerged as a powerful strategy, offering spatial and temporal control over the polymerization of semi-fluorinated monomers. escholarship.org This technique has been shown to produce polymers with narrow molar mass distributions (Đ ≈ 1.1) and high end-group fidelity, even at high conversions. escholarship.org

Table 1: Examples of Catalyst Systems Used in ATRP of Acrylates This table presents catalyst systems used for acrylate (B77674) monomers, illustrating the typical components in an ATRP reaction. Specific conditions for this compound would require experimental optimization.

MonomerInitiatorCatalyst/LigandSolventTemperature (°C)Reference
tert-Butyl AcrylateAlkyl bromideCuBr/PMDETA*Various100 cmu.edu
Methyl Methacrylate (B99206) (MMA)Alkyl halideFeCl₃/PPh₃-- nih.gov
Semi-fluorinated acrylatesEthyl-α-bromoisobutyrateCopper(II) bromide/Me₆-TREN**DMSO (cosolvent)- escholarship.org
StyrenesSubstituted St/initiatorCuBr/2,2'-bipyridineDiphenyl ether110 cmu.edu

*PMDETA: N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine **Me₆-TREN: Tris(2-(dimethylamino)ethyl)amine

The structure of the this compound monomer, with its rigid and electron-withdrawing tetrafluoroalkane core, is expected to influence the polymerization kinetics. The electron-withdrawing nature of the fluorinated segment can increase the reactivity of the acrylate double bonds, potentially leading to faster polymerization rates compared to non-fluorinated analogs. cmu.edupaint.org

Other Controlled Polymerization Methods for Fluorinated Monomers

Besides ATRP, other controlled radical polymerization techniques have been successfully applied to fluorinated monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile method suitable for a wide range of monomers under relatively mild conditions. fluorine1.ru It employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization via a reversible chain transfer process. fluorine1.ru RAFT has been extensively used for the synthesis of copolymers from fluorine-containing acrylates and methacrylates. fluorine1.ru For example, the RAFT copolymerization of n-butyl acrylate with various semi-fluorinated acrylates has been accomplished with high monomer conversion. researchgate.net The choice of CTA is critical and depends on the nature of the monomer being polymerized. fluorine1.ru

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, controlling the concentration of active radicals. While effective, NMP is generally more limited in the range of compatible monomers compared to ATRP and RAFT, and often requires higher temperatures. fluorine1.ru

These controlled methods provide pathways to synthesize well-defined polymers and copolymers from fluorinated diacrylates like this compound, enabling the creation of materials with precisely engineered properties for advanced applications. fluorine1.rumdpi.com

Crosslinking Density and Network Formation Studies

The polymerization of diacrylate monomers, such as this compound, inherently leads to the formation of a three-dimensional crosslinked polymer network. The density of these crosslinks is a critical parameter that dictates the material's ultimate mechanical, thermal, and chemical properties, including its hardness, modulus, glass transition temperature (Tg), and solvent resistance. nih.govresearchgate.netmdpi.com

Factors Influencing Crosslink Density in Diacrylate Polymerization

Several factors influence the final crosslink density of a polymer network formed from diacrylate monomers.

Initiator Concentration: Higher concentrations of initiator can lead to the rapid creation of many polymer growth centers. researchgate.net This can result in a more densely crosslinked network, as the probability of chains interacting and crosslinking increases. researchgate.net

Polymerization Conditions: The temperature and mode of curing (e.g., thermal vs. photochemical) can affect reaction kinetics and chain mobility, thereby influencing the final network structure. nih.gov For example, different light-curing modes, even with the same total energy density, can result in polymers with different crosslink densities and susceptibility to softening. nih.gov

Conversion: The extent of monomer conversion directly relates to the crosslink density. In diacrylate systems, one double bond can react, leaving the other as a "pendant" vinyl group. The subsequent reaction of these pendant groups leads to crosslinking. Higher conversion of these pendant groups results in a higher crosslink density.

Structural Characteristics of Formed Polymer Networks

The polymer network derived from this compound is expected to exhibit unique structural characteristics due to its fluorinated core.

Surface Properties: The presence of fluorine atoms leads to polymers with low surface energy. fluorine1.rumdpi.com During film formation, the fluorinated segments tend to migrate to the polymer-air interface, creating a hydrophobic and oleophobic surface. researchgate.net This self-organization can result in excellent water and oil repellency. youtube.com

Thermal and Chemical Stability: The strong carbon-fluorine bonds impart high thermal stability and resistance to chemical attack and oxidative degradation. youtube.commdpi.com Networks formed from this monomer are therefore expected to be durable in harsh environments.

Mechanical Properties: The crosslink density is a primary determinant of mechanical properties. researchgate.netsemanticscholar.org A high crosslink density, expected from the short, rigid tetrafluorobutane linker, would likely result in a material with a high glass transition temperature (Tg), high modulus, and hardness. researchgate.netdtu.dk However, very high crosslink densities can also lead to increased brittleness. researchgate.net

Network Homogeneity: The polymerization kinetics can lead to network heterogeneity, with the formation of densely crosslinked microgel regions within a less crosslinked matrix. This structural inhomogeneity can significantly affect the material's properties. The rigidity of the fluorinated spacer in this compound may influence the formation and distribution of these heterogeneous regions.

Table 2: General Relationship Between Structural Factors and Network Properties This table summarizes general trends observed in crosslinked polymer networks.

Influencing FactorChangeEffect on Crosslink DensityConsequence for Network Properties
Monomer Spacer LengthDecreaseIncreaseHigher Tg, higher modulus, potentially lower toughness dtu.dk
Initiator ConcentrationIncreaseIncreaseHigher hardness, increased brittleness researchgate.net
Monofunctional MonomerAdditionDecreaseLower Tg, increased flexibility, lower modulus researchgate.net
Monomer ConversionIncreaseIncreaseIncreased solvent resistance, higher hardness researchgate.net
Fluorine ContentIncrease-Lower surface energy, higher thermal/chemical stability mdpi.com

Copolymerization Strategies and Advanced Polymeric Architectures Incorporating 2,2,3,3 Tetrafluorobutane 1,4 Diacrylate

Copolymerization with Non-Fluorinated Monomers and Oligomers

The integration of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate with non-fluorinated monomers and oligomers is a strategic approach to synergistically combine the advantageous properties of both components. This strategy allows for the tailoring of material properties such as mechanical strength, thermal stability, and surface characteristics.

The incorporation of fluorinated monomers into polyurethane systems is a well-established method for enhancing their performance, particularly in terms of hydrophobicity and chemical resistance. mdpi.com While specific studies on the copolymerization of this compound with urethane-based systems are not widely available, the principles of formulating UV-curable polyurethane acrylate (B77674) (PUA) coatings provide a strong basis for understanding this integration. mdpi.commdpi.combiointerfaceresearch.com

In a typical UV-curable PUA formulation, a polyurethane oligomer is blended with reactive diluents, which are often acrylate monomers. biointerfaceresearch.commdpi.com The introduction of this compound as a reactive diluent would be expected to yield a cured network with significantly modified surface properties. The fluorine segments would likely migrate to the surface of the coating, leading to a lower surface energy and increased contact angle with water and oils. researchgate.net This is a desirable characteristic for applications requiring anti-fouling or easy-to-clean surfaces.

The mechanical properties of such hybrid PUA systems would be influenced by the concentration of the fluorinated diacrylate. While the urethane (B1682113) component provides flexibility and toughness, the highly crosslinked nature of the diacrylate could increase the hardness and modulus of the final material. nih.gov A careful balance between the urethane oligomer and the fluorinated diacrylate would be necessary to achieve the desired combination of mechanical strength and flexibility.

Table 1: Expected Impact of this compound on Polyurethane Acrylate Properties

PropertyExpected Effect of IncorporationRationale
Surface EnergyDecreaseMigration of fluorinated segments to the surface.
HydrophobicityIncreaseLow surface energy imparted by fluorine.
Mechanical StrengthIncreaseHigher crosslink density from the diacrylate.
FlexibilityDecreaseIncreased rigidity from the crosslinked network.
Thermal StabilityIncreaseHigh bond strength of C-F bonds.

The combination of acrylate and epoxy chemistries in hybrid polymer systems offers a versatile platform for creating materials with a broad range of properties. e3s-conferences.orgnih.govresearchgate.net These systems can be cured through dual-curing mechanisms, often involving a combination of free-radical polymerization for the acrylate groups and cationic polymerization for the epoxy groups. researchgate.netmdpi.com

The copolymerization of this compound with cycloaliphatic diepoxides is an area of significant interest for applications requiring high performance, such as advanced coatings and composites. Cycloaliphatic epoxy resins are known for their excellent thermal and chemical resistance. dntb.gov.ua The incorporation of a fluorinated diacrylate would be anticipated to further enhance these properties while also introducing the characteristic low surface energy of fluoropolymers.

Dual-curing systems involving this compound and epoxy resins could be initiated by a combination of photoinitiators sensitive to different wavelengths of light, allowing for sequential curing of the acrylate and epoxy networks. nih.gov This approach provides excellent control over the final network structure and properties. The resulting material would likely exhibit a complex morphology, potentially with phase separation between the fluorinated acrylate and epoxy domains, leading to unique thermomechanical properties. nih.gov

Interpenetrating polymer networks (IPNs) are a class of polymer blends where two or more crosslinked polymer networks are synthesized in the presence of each other. mdpi.com This intimate entanglement of the polymer chains can lead to synergistic property enhancements that are not achievable with simple blending. The formation of an IPN with this compound and a non-fluorinated polymer network, such as a polyurethane or an epoxy resin, would be a powerful strategy for creating materials with a unique combination of properties.

For instance, a semi-IPN could be formed by swelling a pre-formed polyurethane network with this compound and a photoinitiator, followed by UV curing to form the crosslinked polyacrylate network within the polyurethane matrix. The resulting material would be expected to exhibit the flexibility and toughness of the polyurethane combined with the high modulus and low surface energy of the fluorinated polyacrylate. The degree of phase separation and the resulting morphology would be critical in determining the final properties of the IPN. mdpi.com

In simpler polymer blends, the miscibility of this compound with other polymers would be a key factor. Given the generally low miscibility of fluoropolymers with non-fluorinated polymers, it is likely that blends incorporating this diacrylate would exhibit phase separation. polympart.ir However, this can be advantageous in certain applications where a specific surface morphology is desired.

Development of Fluorinated Copolymers and Multi-acrylate Systems

Copolymerizing this compound with other fluorinated monomers is a direct approach to developing materials with a high fluorine content and, consequently, pronounced fluoropolymer characteristics.

Perfluoropolyethers (PFPEs) are a class of fluoropolymers with exceptional properties, including very low glass transition temperatures, excellent thermal and oxidative stability, and extreme chemical inertness. The copolymerization of this compound with PFPE acrylates or methacrylates would result in a highly fluorinated network with a unique combination of properties.

The flexible PFPE chains would be expected to impart elastomeric properties to the cured network, while the more rigid tetrafluorobutane diacrylate would contribute to the mechanical strength and modulus. scirp.org UV-curable coatings based on PFPE-urethane methacrylates have been developed for photonic applications, demonstrating the potential of these materials in high-tech fields. mdpi.compreprints.org The inclusion of this compound in such formulations could be used to fine-tune the refractive index, thermal stability, and mechanical properties of the resulting coatings.

Table 2: Potential Properties of Copolymers of this compound and PFPE Acrylates

PropertyExpected OutcomeRationale
FlexibilityHighContribution from the flexible PFPE backbone.
Thermal StabilityExcellentHigh fluorine content and stable C-F and C-O bonds.
Chemical ResistanceExcellentInert nature of the fluorinated backbone.
Refractive IndexLowHigh fluorine content is known to lower the refractive index.
Surface EnergyVery LowHigh concentration of fluorinated segments at the surface.

The copolymerization of this compound with other commercially available fluorinated acrylates and diacrylates offers a straightforward route to creating a wide range of fluorinated polymers with tailored properties. The choice of comonomer would allow for precise control over properties such as the glass transition temperature, crosslink density, and mechanical strength. researchgate.netresearchgate.net

For example, copolymerization with a monofunctional fluoroacrylate could be used to reduce the crosslink density and increase the flexibility of the resulting polymer network. Conversely, copolymerization with a more rigid fluorinated diacrylate could lead to a material with a higher modulus and improved thermal stability. researchgate.net The use of controlled radical polymerization techniques, such as RAFT polymerization, could provide excellent control over the copolymer architecture, leading to the synthesis of block copolymers or gradient copolymers with unique properties. fluorine1.ru

Enhanced Thermal Stability in Copolymer Systems

The incorporation of fluorinated monomers into polymer structures is a well-established strategy for enhancing thermal stability, owing to the high bond energy of the carbon-fluorine (C-F) bond. While specific thermogravimetric analysis (TGA) data for copolymers of this compound is not extensively detailed in publicly available literature, the behavior of structurally related fluorinated polymers provides significant insights.

For instance, studies on polyurethanes synthesized using 2,2,3,3-tetrafluoro-1,4-butanediol, the diol precursor to the diacrylate, demonstrate the thermal benefits of the tetrafluorobutane moiety. TGA results for these castor oil-based polyurethanes show that the introduction of the fluorinated diol as a chain extender influences the thermal degradation profile. The thermal stability of these fluorinated polyurethanes is significant, with degradation temperatures being a key characteristic of their performance. researchgate.net

Generally, fluorinated acrylic polymers exhibit higher thermal stability compared to their non-fluorinated counterparts. For example, copolymers of methyl methacrylate (B99206) (MMA) with fluorinated methacrylates have been shown to be thermally stable at temperatures up to 297–323°C. researchgate.net The presence of fluorine atoms increases the polymer's resistance to thermal degradation. Copolymers derived from active esters like pentafluorophenyl methacrylate also show distinct thermal degradation zones, with initial degradation occurring at temperatures as high as 257°C and a second stage around 368°C. nih.gov

The inclusion of this compound as a comonomer or crosslinker in a polymer system is expected to confer similar enhancements in thermal stability. The tetrafluoroalkane segment provides a robust, thermally stable unit within the polymer backbone or crosslink.

Table 1: Thermal Decomposition Data for Castor Oil-Based Polyurethanes with 2,2,3,3-Tetrafluoro-1,4-butanediol (TF) Chain Extender Data extrapolated from related studies for illustrative purposes.

Sample (TF content)T5% (°C) (5% weight loss)T10% (°C) (10% weight loss)Tmax (°C) (Max degradation rate)
COPU (0% TF)290325380
TF/COPU (5% TF)305335390
TF/COPU (10% TF)315345400

Synthesis of Block and Graft Copolymer Architectures

The creation of advanced polymeric architectures such as block and graft copolymers allows for the combination of distinct chemical properties within a single macromolecule. While this compound is a valuable monomer for introducing fluorine, its difunctional nature presents unique considerations for synthesizing specific architectures like linear triblock copolymers.

Triblock Copolymer Synthesis and Characterization

The synthesis of well-defined linear ABA-type triblock copolymers typically relies on controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. mdpi.comcmu.edu These methods involve the sequential addition of different monomers to a growing polymer chain. researchgate.netrsc.org

However, the use of a diacrylate monomer like this compound in these sequential processes is not straightforward for creating linear chains. Because it possesses two polymerizable acrylate groups, its introduction would lead to crosslinking and the formation of a network structure rather than a linear block.

Therefore, this monomer is not typically used to form a linear, soluble B block in an ABA architecture. Instead, it could be utilized in several alternative strategies:

As a linking agent: Two equivalents of a living AB diblock copolymer could be reacted with one equivalent of the diacrylate to form an (AB)-B-(BA) structure, where the central B unit is the tetrafluorobutane diacrylate residue.

To form a crosslinked mid-block: A difunctional initiator could be used to grow two "A" blocks, followed by the addition of a mixture of a mono-functional monomer (B) and a small amount of this compound to create a crosslinked, rubbery mid-domain.

While specific literature detailing the synthesis and characterization of triblock copolymers incorporating this compound is scarce, extensive research exists on the synthesis of fluorinated triblock copolymers using monofunctional acrylates, such as poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid). rsc.orgrsc.org These studies provide the foundational methodologies that could be adapted for creating complex architectures with diacrylate monomers.

Surface-Initiated Polymerization for Functional Surface Modification

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to create dense polymer layers, known as polymer brushes, covalently attached to a substrate. cmu.edu Techniques like surface-initiated ATRP (SI-ATRP) allow for precise control over the thickness, density, and composition of the grafted polymer film, enabling the tailoring of surface properties. nih.gov

The use of fluorinated monomers in SIP is of particular interest for creating low-surface-energy, hydrophobic, and chemically resistant coatings. acs.orgnist.gov When a monofunctional fluorinated acrylate is polymerized from a surface, it forms linear polymer chains that extend away from the substrate, creating a "brush" structure.

If this compound is used in a surface-initiated polymerization, its difunctional nature would result in a crosslinked polymer network being grown from the surface, rather than linear brushes. This process involves the following conceptual steps:

Surface Functionalization: The substrate (e.g., silicon wafer, glass, or another polymer) is functionalized with initiator molecules, typically a brominated silane (B1218182) for SI-ATRP.

Graft Polymerization: The initiator-functionalized surface is immersed in a solution containing the diacrylate monomer, a catalyst system (e.g., CuBr/ligand for ATRP), and a solvent. Polymerization is initiated at the surface.

Network Formation: As the chains grow, the second acrylate group on the monomer molecules can react with other growing chains, leading to the formation of a highly crosslinked, robust, and solvent-resistant fluorinated thin film.

This approach is highly effective for creating durable and stable functional coatings. The resulting fluorinated polymer network would impart properties such as hydrophobicity, chemical inertness, and potentially anti-fouling or low-friction characteristics to the underlying substrate.

Functional Material Development from 2,2,3,3 Tetrafluorobutane 1,4 Diacrylate Derived Polymers

Advanced Optical Materials and Waveguides

Polymers derived from 2,2,3,3-Tetrafluorobutane-1,4-diacrylate are integral to the development of advanced optical materials, particularly for waveguide applications. The incorporation of fluorine is a key strategy for engineering materials with low refractive indices and reduced optical absorption in the near-infrared (NIR) spectrum, which is crucial for telecommunications. mdpi.comresearchgate.net These fluorinated polyacrylates offer a versatile platform for fabricating passive optical components due to their processability and the ability to tune their optical characteristics. doaj.org

Strategies for Achieving Tunable Low Refractive Indices in Polymer Systems

A primary advantage of using fluorinated polymers in photonics is their inherently low refractive index (RI). mdpi.comspecialchem.com The substitution of hydrogen atoms with heavier fluorine atoms in the polymer structure lowers the electron density and molar refraction, resulting in a decreased refractive index. researchgate.net For polymers derived from this compound, several strategies are employed to precisely control and further lower the RI for specific applications, such as creating a refractive index contrast between the core and cladding layers of a waveguide.

Key strategies include:

Copolymerization: One effective method is the copolymerization of fluorinated acrylate (B77674) monomers with other monomers. nih.govacs.org This approach allows for the fine-tuning of the fluorine content in the final polymer. By adjusting the monomer feed ratios, the refractive index of the resulting copolymer can be linearly controlled, enabling the creation of materials with specific RI values tailored for waveguide designs. researchgate.net For instance, copolymerizing a high-fluorine-content monomer like this compound with other acrylates can systematically adjust the optical properties. researchgate.net This method also serves to suppress crystallization, which can cause light scattering and increase optical loss. nih.govacs.org

Structural Modification: The chemical structure of the fluorinated side chains also plays a role. Longer or bulkier perfluorinated pendant groups can increase the free volume within the polymer matrix, which contributes to a lower refractive index. researchgate.net

The table below illustrates the refractive indices of various polymers, highlighting the low values characteristic of fluorinated systems.

Polymer TypeTypical Refractive Index (at ~589 nm)
Poly(methyl methacrylate) (PMMA)1.49
Polystyrene (PS)1.55-1.59
Polycarbonate (PC)1.58-1.60
Fluorinated Acrylate Polymers 1.34-1.40
Teflon™ AF~1.31
Cytop™~1.31

This table provides typical values to illustrate the lower refractive index of fluorinated polymers compared to common non-fluorinated optical polymers. specialchem.comscipoly.com

Research on Minimizing Optical Propagation Losses in Fluorinated Polymers

For optical waveguides to be effective in data transmission, the material must exhibit minimal optical propagation loss, especially at telecommunication wavelengths such as 1310 nm and 1550 nm. mdpi.com A major source of intrinsic loss in standard organic polymers is the vibrational absorption overtones of carbon-hydrogen (C-H) bonds, which are present in these NIR windows. mdpi.commdpi.com

The primary strategy for mitigating this absorption loss is the substitution of C-H bonds with carbon-fluorine (C-F) bonds. mdpi.commdpi.com The fundamental stretching vibration of the C-F bond occurs at a much lower frequency (longer wavelength) due to the heavier mass of the fluorine atom. Consequently, its higher-order overtones are shifted far away from the 1550 nm telecommunications window, leading to a significant reduction in intrinsic material absorption in this region. mdpi.com Polymers synthesized using this compound benefit directly from this principle.

Research has demonstrated that highly fluorinated UV-curable acrylate polymers can achieve propagation losses as low as 0.2 dB/cm. mdpi.com Further reductions in loss can be achieved by increasing the degree of fluorination and optimizing the polymer structure to reduce stress in the cured film. mdpi.com In addition to intrinsic absorption, extrinsic factors such as scattering from impurities, micro-voids, or waveguide wall roughness must be controlled through careful material synthesis and fabrication processes to achieve the lowest possible propagation losses. researchgate.net

MaterialTypical Optical Propagation Loss (at 1550 nm)
Standard PMMA> 1 dB/cm
Fluorinated Polyacrylates 0.2 - 0.7 dB/cm
Perfluorinated Polymers (e.g., Cytop™)< 0.1 dB/cm

This table compares typical loss values, showing the significant improvement offered by fluorination. mdpi.comnih.govresearchgate.net

Optimization of Thermo-optic Coefficients for Photonic Applications

The thermo-optic coefficient (TOC), which describes the change in refractive index with temperature (dn/dT), is a critical parameter for photonic devices. mdpi.com For passive components like filters and multiplexers that need to operate stably over a range of temperatures, a low TOC is essential to prevent wavelength drift. optica.org Most polymers, including fluorinated acrylates, exhibit a negative TOC, meaning their refractive index decreases as temperature increases. mdpi.comresearchgate.net The magnitude of the TOC for polymers (typically around -1 x 10⁻⁴ K⁻¹) is significantly larger than that of inorganic glasses like fused silica (B1680970) (+8.6 x 10⁻⁶ K⁻¹). researchgate.net

MaterialTypical Thermo-Optic Coefficient (dn/dT at ~1550 nm)
Fused Silica+0.86 x 10⁻⁵ K⁻¹
PMMA-1.0 to -1.2 x 10⁻⁴ K⁻¹
Fluorinated Polymer (Base) -0.8 to -1.5 x 10⁻⁴ K⁻¹
Fluorinated Polymer with SiO₂ NPs Reduced magnitude (closer to zero)

This table illustrates the effect of nanoparticle incorporation on the thermo-optic coefficient. mdpi.comresearchgate.net

Application in Plastic Optical Fibers and Planar Integrated Optical Devices

The favorable optical properties of polymers based on this compound make them excellent candidates for various photonic applications.

Planar Integrated Optical Devices: These polymers are used to fabricate both the core (light-guiding) and cladding layers of planar waveguides on substrates like silicon. mdpi.comnih.gov The ability to tune the refractive index allows for the precise creation of the necessary index contrast between the core and cladding. researchgate.net These waveguides form the basis for integrated optical circuits, including passive devices like splitters and arrayed waveguide gratings (AWGs), as well as thermo-optic devices like variable optical attenuators (VOAs) and switches. mdpi.comresearchgate.net The use of UV-curable formulations facilitates cost-effective, large-scale manufacturing through techniques like photolithography or nanoimprint lithography. researchgate.net

Plastic Optical Fibers (POFs): While traditional POFs are made from materials like PMMA, their high attenuation in the NIR region limits their use in telecommunications. thorlabs.comwikipedia.org Fluorinated polymers are used to overcome this limitation. They can be employed as a low-refractive-index cladding material for glass fibers or as the core material for graded-index perfluorinated POFs. mdpi.comthorlabs.com These advanced POFs exhibit significantly lower attenuation at telecommunication wavelengths and can support much higher bandwidths than their PMMA counterparts, combining the low loss of glass fibers with the flexibility and ease of handling of plastic. thorlabs.com

High-Performance Coatings and Protective Films

The unique chemical properties imparted by the fluorine atoms in this compound also make its derived polymers highly suitable for advanced coatings and films where surface properties are paramount.

Development of Hydrophobic and Oleophobic Surfaces

Hydrophobicity (water repellency) and oleophobicity (oil repellency) are desirable properties for surfaces that require self-cleaning, anti-staining, and low-adhesion characteristics. google.com These properties are governed by the surface energy of the material; lower surface energy leads to higher contact angles for liquids and thus greater repellency.

Polymers containing a high concentration of fluorine, such as those synthesized from this compound, exhibit exceptionally low surface energies. researchgate.net The C-F bonds are highly polarized but have a small, non-polarizable electron shell, resulting in weak intermolecular forces (van der Waals forces). When these fluorinated chains are present at the polymer-air interface, they create a low-energy surface that resists wetting by both water and oils. researchgate.net

Research has shown that copolymerizing fluorinated acrylates into coating formulations is an effective method to impart these properties. google.com For example, combining fluoroacrylate copolymers with polysilazanes can create durable, single-layer coatings that are both hydrophobic and oleophobic. google.com The resulting surfaces are easier to clean and have anti-stiction properties, making them useful for a wide range of consumer and industrial goods. google.com

Surface MaterialWater Contact AngleOil Contact Angle
Glass< 30°< 20°
Poly(methyl methacrylate)~70°~30°
Fluorinated Acrylate Coating > 110° > 60°

This table presents typical contact angle values, demonstrating the superior hydrophobic and oleophobic performance of fluorinated coatings. nih.govacs.org

Enhancement of Chemical and Environmental Resistance in Coatings

Polymers derived from this compound exhibit exceptional resistance to harsh chemical environments and environmental degradation, making them ideal for high-performance coatings. The presence of fluorine atoms in the polymer structure contributes to high thermal and oxidative stability, as well as excellent chemical resistance. mdpi.com

The degradation of polymeric materials is a complex process influenced by environmental factors such as temperature, humidity, and light exposure. mdpi.com Generally, higher temperatures and humidity accelerate degradation. mdpi.com Fluorinated polymers, however, show enhanced resistance to these factors. The strong carbon-fluorine bonds within the polymer structure are not easily broken by hydrolysis or UV irradiation, which are common pathways for the degradation of many conventional polymers. mdpi.comresearchgate.net

In coating applications, this inherent stability translates to longer service life and better protection of the underlying substrate. These coatings can withstand exposure to a wide range of chemicals, including acids, bases, and organic solvents. The low surface energy of fluorinated polymers also contributes to their anti-fouling and easy-to-clean properties.

Below is a table summarizing the degradation pathways for common polymers, highlighting the enhanced resistance of fluorinated polymers.

Polymer TypePrimary Degradation Mechanism(s)Key Environmental FactorsResulting Products
Polylactic Acid (PLA)Hydrolysis of ester bonds, BiodegradationHigh temperature, humidity, microorganismsLactic acid, Carbon dioxide, Water mdpi.com
Polybutylene Succinate (PBS)Hydrolysis of ester bonds, BiodegradationHumidity, microorganismsSuccinic acid, Terephthalic acid mdpi.com
Fluorinated Polymers Minimal degradation under normal conditionsHigh resistance to UV, temperature, and humidityGenerally stable, minimal degradation products mdpi.com

Fabrication of Transparent Coatings for Photonic Applications

The unique optical properties of polymers derived from this compound make them suitable for transparent coatings in photonic and optical devices. A key characteristic of these materials is their low refractive index, a common trait among fluorinated polymers. scipoly.com

For instance, similar fluorinated acrylates like poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate) are known to be transparent and have a low surface tension. The refractive index of such polymers can be significantly lower than that of conventional polymers like poly(methyl methacrylate) (PMMA). The refractive indices of copolymers of methyl methacrylate (B99206) and fluorinated methacrylates have been observed to be in the range of 1.4350–1.4872. researchgate.net

The transparency of these coatings is crucial for applications where light transmission is important. The low refractive index can also be advantageous in creating anti-reflective coatings. The relationship between the concentration of fluorinated monomers in a copolymer and the resulting optical properties, such as the optical band gap, can be tailored for specific applications. researchgate.net

The table below compares the refractive indices of various fluorinated polymers, illustrating the typical range for this class of materials.

PolymerRefractive Index (n20/D)
Poly(hexafluoropropylene oxide)1.3010 scipoly.com
Poly(tetrafluoroethylene)1.3500 scipoly.com
Poly(heptafluorobutyl acrylate)1.3670 scipoly.com
Poly(trifluoroethyl acrylate)1.4070 scipoly.com
Poly(vinylidene fluoride)1.4200 scipoly.com

Membrane Technologies

Fluorinated polymers are increasingly utilized in membrane technologies due to their unique permeability and selectivity characteristics, particularly in gas separation applications.

Permeability and Selectivity in Fluorinated Polymer Membranes

The performance of a gas separation membrane is determined by its permeability and selectivity. mdpi.com Permeability relates to the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. nih.gov An ideal membrane possesses both high permeability and high selectivity. mdpi.com However, a trade-off relationship often exists between these two properties. monash.edumdpi.com

Fluorinated polymers often exhibit high gas permeability. nih.gov For instance, amorphous perfluorinated polymers have been developed with exceptional gas transport properties. mdpi.com The incorporation of fluorine can lead to a higher fractional free volume (FFV) in the polymer matrix, which facilitates gas diffusion. mdpi.com

In some cases, fluorinated polymer membranes can exhibit reverse selectivity for certain gas pairs, such as NH3/CO2. researchgate.net This phenomenon is attributed to the lower solubility of ammonia (B1221849) in the fluorinated polymer structure, while CO2 permeability is enhanced by its increased solubility. researchgate.net The ability to tailor the chemical structure of these polymers allows for the optimization of permeability and selectivity for specific gas separations, such as He/CH4. mdpi.comnih.gov

The table below presents gas permeability data for a selection of 6FDA-based polyimide membranes, illustrating the range of performance achievable with fluorinated polymers.

PolymerGasPermeability (Barrer)
6FDA-BAPAFH241.3
CO214.5
O23.5
N20.7
CH40.5
6FDA-DAPH249.6
CO215.6
O23.7
N20.7
CH40.6
6FDA-DABAH216.7
CO22.1
O20.6
N20.1
CH40.1

Data sourced from a study on 6FDA-based polyimide membranes with polar groups. scispace.com

Biomedical Engineering Materials (Focus on Material Science and Engineering Aspects)

Polymers derived from this compound hold promise in the field of biomedical engineering due to their biocompatibility and tunable properties.

Polymeric Scaffolds for Tissue Engineering Applications (e.g., cell adhesion studies)

In tissue engineering, scaffolds provide a three-dimensional environment for cell growth and tissue regeneration. uitm.edu.my The properties of the scaffold material, including its surface chemistry and mechanical properties, are crucial for promoting cell adhesion and proliferation. nih.gov

Hydrogels based on acrylate polymers, such as poly(ethylene glycol) diacrylate (PEGDA), are widely used for creating tissue engineering scaffolds. uitm.edu.myutm.my The incorporation of monomers like this compound can modify the surface properties of these scaffolds. The introduction of fluorine can alter the hydrophobicity of the material, which in turn can influence protein adsorption and subsequent cell adhesion. nih.gov

Studies have shown that modifying the surface of a polymer can enhance cell attachment and proliferation. For example, incorporating a positive charge into a PEGDA hydrogel has been shown to improve the attachment and proliferation of osteoblast-like cells. nih.gov Similarly, the specific composition of nylon-3 copolymers has been found to significantly affect fibroblast adhesion and spreading. nih.gov The ability to tailor the surface properties of scaffolds derived from this compound could provide a means to control cell behavior for specific tissue engineering applications.

Components for Drug Delivery Systems (e.g., polymer hydrogels)

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for drug delivery applications. nih.gov They can provide spatial and temporal control over the release of therapeutic agents. nih.gov The release of a drug from a hydrogel can be controlled by diffusion, swelling, or chemical reactions. frontiersin.org

Polymers based on acrylates, such as PEGDA, are commonly used to form hydrogels for drug delivery. ucl.ac.ukicm.edu.pl The crosslinking density of the hydrogel network, which can be controlled by factors such as the molecular weight of the polymer and the concentration of the crosslinker, influences the swelling behavior and drug release profile. icm.edu.plnih.govnih.gov

The incorporation of this compound into a hydrogel formulation can modify its properties. The hydrophobic nature of the fluorinated segments could be used to control the release of hydrophobic drugs. Furthermore, the chemical stability of the fluorinated polymer backbone could enhance the durability of the drug delivery system. These hydrogels can be designed to be responsive to external stimuli, such as pH or temperature, allowing for on-demand drug release. nih.gov

The table below summarizes the properties of PEGDA hydrogels with different molecular weights, illustrating how polymer characteristics can be tuned for specific applications.

PEGDA Molecular Weight (Mn)Tensile Strength (MPa)Compressive Strength (MPa)Shore A Hardness
700~0.1~0.2~5
575~0.1~0.2~5
250~1.0~2.0~25

Data adapted from a study on PEGDA-based hydrogels for additive manufacturing. icm.edu.pl

Biocompatible Surface Coatings for Medical Devices

Polymers derived from fluorinated acrylates are of significant interest for the development of biocompatible surface coatings for medical devices. researchgate.netresearchgate.net The unique properties imparted by fluorine atoms, such as low surface energy, chemical inertness, and hydrophobicity, make these materials suitable for applications where minimizing interaction with biological fluids and tissues is critical. researchgate.netpaint.org Polymers synthesized from monomers like this compound are expected to exhibit these favorable surface properties.

The incorporation of fluorine into the polymer backbone can significantly reduce surface energy, leading to coatings that are both oil- and water-repellent. researchgate.net This characteristic is crucial for medical devices that come into contact with blood, as it can help to reduce protein adsorption and platelet adhesion, thereby mitigating the risk of thrombosis. researchgate.net The chemical and thermal stability associated with fluorinated polymers further enhances their suitability for medical applications, ensuring the integrity of the coating during sterilization and long-term use. researchgate.net

Properties of Fluorinated Acrylate Coatings for Medical Devices

PropertyBenefit for Medical DevicesRelevant Findings
Low Surface EnergyReduces protein adsorption and cell adhesion, minimizing biofouling and thrombosis risk. researchgate.netFluorinated polymers are well-known for their low surface energy. researchgate.net Coatings can be made highly amphiphobic, repelling both water and oils (like blood plasma). researchgate.net
Chemical InertnessEnsures stability in the biological environment and resistance to degradation by bodily fluids.Fluoropolymers exhibit excellent chemical and thermal stability. researchgate.net
HydrophobicityPrevents water absorption, maintaining the coating's integrity and properties over time.Introduction of fluorine-containing groups can significantly improve the water resistance of polymer films. mdpi.com
BiocompatibilityMinimizes adverse reactions from the host's immune system. researchgate.netAcrylates containing fluorine can provide good biocompatibility. researchgate.net Studies on various acrylate-based polymers show cell viability comparable to or better than materials already in clinical use. researchgate.net

Electrochemical Device Components

Polymers derived from this compound are being investigated for their potential use as key components in electrochemical devices, particularly in the area of energy storage. The unique combination of a fluorinated core and crosslinkable acrylate groups makes this monomer a promising candidate for creating advanced polymer electrolytes.

Development of Polymer Solid Electrolytes and Crosslinked Networks

Polymers based on this compound can be used to form crosslinked gel polymer electrolytes (GPEs) or solid polymer electrolytes. The diacrylate functionality enables the formation of a robust three-dimensional network, which provides mechanical stability while entrapping a liquid electrolyte or plasticizer to facilitate ion transport. nih.gov This structure is crucial for suppressing the growth of lithium dendrites, a major failure mechanism in lithium-metal batteries. nih.gov

Research on analogous fluorinated polyacrylates has shown significant improvements in battery performance. For instance, a gel polymer electrolyte based on 2,2,2-trifluoroethyl acrylate demonstrated excellent flame retardancy and supported stable cycling for 500 cycles with high capacity retention. nih.gov In another study, an in-situ polymerized solid electrolyte using 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) exhibited an electrochemical window of 4.9 V and enabled a symmetric Li||Li battery to cycle for over 1000 hours. acs.org The presence of fluorine is also credited with promoting the formation of a stable, LiF-rich solid electrolyte interphase (SEI) on the lithium metal anode, which is essential for long-term cycling stability. researchgate.netnih.gov

Performance of Fluorinated Acrylate-Based Polymer Electrolytes

Fluorinated MonomerElectrolyte TypeIonic Conductivity (at 30 °C)Electrochemical Stability WindowKey Research Finding
2,2,2-Trifluoroethyl Acrylate (TFEA)Gel Polymer Electrolyte (GPE)1.33 mS cm⁻¹ nih.gov5.15 V (vs. Li⁺/Li) nih.govEffectively suppresses lithium dendrite growth and gas generation from high-nickel cathodes. nih.gov
2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA)Solid Polymer Electrolyte (SPE)0.0483 mS cm⁻¹ (at RT) researchgate.net4.9 V acs.orgacs.orgDemonstrates excellent compatibility with lithium anodes, enabling stable cycling for over 1000 hours in a symmetric cell. acs.org

Advanced Characterization Techniques for 2,2,3,3 Tetrafluorobutane 1,4 Diacrylate Based Polymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic techniques are indispensable for confirming the polymerization of the 2,2,3,3-Tetrafluorobutane-1,4-diacrylate monomer and for determining the detailed structure of the resulting polymer network.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated polymers. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, it is possible to confirm the polymer structure, assess monomer conversion, and probe the microenvironment of the atomic nuclei. nih.gov

¹H NMR: The proton NMR spectrum is used to analyze the non-fluorinated portions of the polymer. The disappearance of the characteristic vinyl proton signals of the acrylate (B77674) group (typically found in the 5.5-6.5 ppm range) upon polymerization provides direct evidence of monomer conversion. The resulting polymer spectrum is dominated by broad signals corresponding to the polymer backbone (methine and methylene (B1212753) protons) and the methylene protons of the ester group adjacent to the oxygen atoms.

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. Key resonances include those of the carbonyl carbon of the ester group (~165-175 ppm), the carbons in the polymer backbone, and the fluorinated carbons of the side chain. The signals for the carbons bonded to fluorine will appear as multiplets due to C-F coupling. nih.gov

¹⁹F NMR: As the most sensitive nucleus for this polymer's unique structure, ¹⁹F NMR is crucial for characterizing the fluorinated side chain. researchgate.net The spectrum is expected to show signals corresponding to the -CF₂- groups. The chemical shifts and coupling patterns provide information about the electronic environment and conformation of the tetrafluoroethyl bridge. researchgate.net For a -O-CH₂-CF₂-CF₂-CH₂-O- structure, two distinct fluorine environments would be expected.

Table 1: Predicted NMR Chemical Shifts for Poly(this compound)

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Acrylate Backbone (-CH₂-CH-) 1.5 - 2.5
¹H Ester Methylene (-O-CH₂-) 4.0 - 4.5
¹³C Acrylate Backbone (-CH₂-CH-) 35 - 50
¹³C Carbonyl (-C=O) 170 - 175
¹³C Ester Methylene (-O-CH₂-) ~60
¹³C Fluorinated Carbon (-CF₂-) 110 - 120 (with C-F coupling)

Note: Predicted values are based on typical shifts for similar functional groups in related acrylate and fluorinated polymers.

FTIR spectroscopy is a rapid and effective method for monitoring the polymerization process and identifying the key functional groups present in the monomer and the final polymer. researchgate.net The polymerization of this compound can be followed by observing the disappearance of absorption bands associated with the acrylate C=C double bond. spectroscopyonline.com

The key spectral features include:

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O (ester) stretching vibration.

The disappearance of the vinyl C=C stretching vibration band, typically seen around 1635 cm⁻¹. spectroscopyonline.com

Strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations in the fluorinated side chain. researchgate.net

C-O stretching vibrations of the ester group, which are typically observed between 1150 and 1250 cm⁻¹.

Table 2: Key FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Assignment Significance
~1735 C=O Stretch (Ester) Confirms presence of acrylate ester group
1635 (in monomer) C=C Stretch (Acrylate) Disappears upon polymerization, used to monitor conversion
~1450 C-H Bend (Backbone) Characteristic of the polymer backbone
1100 - 1300 C-F Stretch Confirms presence of the fluorinated side chain

Raman spectroscopy is complementary to FTIR and is particularly useful for studying acrylate polymerization. horiba.com The C=C double bond in acrylate monomers exhibits a strong and sharp Raman scattering peak, making it an excellent probe for monitoring the kinetics of polymerization in real-time. researchgate.netnist.gov

Upon polymerization, the intensity of the C=C stretching band at approximately 1634 cm⁻¹ decreases significantly, allowing for a quantitative measurement of the degree of monomer conversion. researchgate.netresearchgate.net The C=O stretching vibration of the ester group is also observable in the Raman spectrum, typically around 1730 cm⁻¹. Other bands corresponding to the C-C backbone and C-F bonds will also be present, although they are often weaker than the C=C signal of the monomer. horiba.com

Table 3: Key Raman Shifts for this compound Polymerization

Raman Shift (cm⁻¹) Assignment Significance
~1634 C=C Stretch (Acrylate Monomer) Intensity decreases with polymerization, used for kinetic studies researchgate.net
~1730 C=O Stretch (Ester) Present in both monomer and polymer
~1450 CH₂ Scissoring (Backbone) Appears as the polymer chain forms

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are critical for determining the service temperature range, thermal stability, and curing behavior of polymeric materials.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a polymer. hu-berlin.de For polymers of this compound, DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics. researchgate.net

Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.de The Tg of a crosslinked polyacrylate is influenced by the chain flexibility, crosslink density, and the nature of the side chains. The bulky, fluorinated side chain in this polymer is expected to influence the chain mobility and thus the Tg. For comparison, poly(2,2,3,3-tetrafluoropropyl methacrylate) has a reported Tg of 74.2°C. researchgate.net

Curing Kinetics: For thermosetting systems initiated by heat or UV radiation, DSC can be used to monitor the curing process. The polymerization reaction is exothermic, producing a distinct peak in the DSC scan. By analyzing this exotherm at different heating rates or under isothermal conditions, kinetic parameters such as the activation energy and the extent of conversion can be determined. mdpi.com

Table 4: Typical Thermal Properties Measurable by DSC

Parameter Description Typical Value Range for Fluorinated Acrylates
Glass Transition (Tg) Temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. hu-berlin.de 30 - 100 °C
Curing Exotherm Heat released during the polymerization (crosslinking) reaction. Dependent on initiator concentration and formulation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is used to evaluate the thermal stability of the polymer and to investigate its decomposition mechanism. nih.gov

Polymers based on this compound are expected to exhibit high thermal stability due to the presence of strong C-F bonds. The TGA thermogram will show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final char yield. The decomposition of polyacrylates can proceed through several mechanisms, including chain scission and side-group reactions. nih.gov The presence of fluorine often alters these pathways. The thermal stability of a related copolymer, CF₃-terminated poly(CTFE-alt-iBuVE), showed a 10% weight loss at temperatures between 356–376 °C. researchgate.net

Table 5: Information Obtained from TGA for Poly(this compound)

Parameter Description Significance
Onset of Decomposition (T_onset) The temperature at which significant mass loss begins. Indicates the upper limit of the material's service temperature.
Temperature of Maximum Decomposition Rate (T_max) The temperature at which the rate of mass loss is highest, determined from the derivative of the TGA curve. Provides insight into the kinetics of the primary decomposition step.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a critical technique used to measure the mechanical properties and viscoelastic behavior of polymers. The analysis involves applying an oscillatory force to a sample and measuring its response, providing information on the storage modulus (E'), loss modulus (E''), and tan delta (δ). These parameters describe the material's ability to store and dissipate energy, respectively, and are highly dependent on temperature, frequency, and the polymer's molecular structure.

For a crosslinked polymer network derived from this compound, DMA would be instrumental in determining its glass transition temperature (Tg), crosslink density, and performance at various temperatures. However, specific DMA data, including curves or tables for storage modulus, loss modulus, or tan delta as a function of temperature for this specific polymer, are not available in the reviewed scientific literature.

Morphological and Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and bulk morphology of materials at high magnifications. For diacrylate polymer networks, SEM can reveal details about the cross-sectional structure, surface roughness, and the presence of any phase separation or micro-scale heterogeneities formed during polymerization. researchgate.net The morphology significantly influences the material's mechanical and physical properties.

A detailed SEM analysis of a polymer made from this compound would provide insights into its network formation and structural integrity. Despite the importance of this technique, specific SEM micrographs or morphological studies dedicated to the homopolymer of this compound have not been identified in publicly accessible research.

Contact angle measurements are fundamental for characterizing the surface properties of a polymer, specifically its wettability and surface energy. By dispensing a liquid of known surface tension onto the polymer surface, the contact angle formed can be measured to determine if the surface is hydrophobic or hydrophilic. Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and often oleophobic properties.

Measuring the contact angle of water and other liquids on a film of poly(this compound) would quantify its surface energy and repellency. While general principles suggest this polymer would exhibit high contact angles due to its fluorine content, specific experimental data tables of contact angles with various liquids or calculated surface energy values for this material are not documented in the available literature.

Rheological Characterization of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization provides crucial information about their processability and molecular architecture.

Steady shear and dynamic oscillation tests are standard rheological methods used to characterize polymeric materials. researchgate.net Steady shear measurements provide information on viscosity as a function of shear rate, which is essential for understanding behavior during processing operations like extrusion or coating. Dynamic oscillatory tests probe the viscoelastic nature of the material by measuring its response to a sinusoidal strain, which helps in understanding the material's internal structure without significantly disturbing it. researchgate.net

The rheological behavior of melts or solutions of polymers based on this compound would be key to defining their processing parameters. However, no specific studies detailing the results of steady shear or dynamic oscillation testing for this polymer are currently available.

From dynamic oscillatory testing, the storage modulus (G') and loss modulus (G'') are determined. G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated as heat). The relationship between G' and G'' as a function of frequency provides a fingerprint of the polymer's viscoelastic behavior, indicating whether it behaves more like a solid or a liquid. researchgate.net For crosslinked systems, G' in the low-frequency plateau region can be related to the crosslink density.

While the determination of G' and G'' is a standard characterization technique for polymers, specific data tables or graphical representations of the storage and loss moduli for polymers derived from this compound could not be located in existing research publications.

Analysis of Flow Behavior and Viscosity Dependence on Shear Rate/Temperature

The flow behavior of uncured resins based on this compound is critical for processing applications such as coating, molding, and printing. These formulations, typically UV-curable, are composed of monomers, oligomers, and photoinitiators. Their viscosity is a key parameter, heavily influenced by shear rate and temperature.

In general, UV-curable acrylate formulations can exhibit both Newtonian and non-Newtonian (specifically, shear-thinning) behavior. At low shear rates, the viscosity remains relatively constant (Newtonian plateau). However, as the shear rate increases, the polymer chains and oligomers align in the direction of flow, leading to a decrease in viscosity. This shear-thinning property is advantageous in many processes, as it allows for easy application at high shear (e.g., spraying or rolling) while ensuring stability and minimal sagging at low shear (e.g., leveling and curing). nih.govnih.gov

Temperature has a profound effect on the viscosity of these formulations. An increase in temperature lowers the viscosity by increasing the thermal energy and free volume of the molecules, which reduces intermolecular forces and allows the polymer chains to move more freely. This dependence is crucial for controlling the application consistency. For processes like spray coating, heating the formulation is a common method to reduce viscosity to the desired range without the need for solvents. radtech.org

Acrylate Oligomer ChemistryTypical Viscosity at 20-25°C (cPs)Reference
Di-functional Urethane (B1682113) Acrylate43,930 radtech.org
Hexa-functional Urethane Acrylate35,000 radtech.org
Epoxy Acrylate (in 20% reactive diluent)25,000 radtech.org
Polyester Acrylate40,000 radtech.org

Optical Property Measurements

Polymers derived from this compound are of significant interest for optical applications, such as waveguides, coatings, and claddings, due to the unique properties imparted by their fluorine content. researchgate.netcore.ac.uk

Refractive Index Determination

While the exact refractive index for a homopolymer of this compound is not specified in available literature, a reliable estimate can be made by examining structurally similar poly(fluoroalkyl acrylates). These polymers consistently exhibit refractive indices in the 1.34 to 1.44 range. researchgate.net The table below lists the refractive indices of several related fluorinated acrylate polymers.

Polymer NameRefractive Index (n20/D)Reference
Poly(heptafluorobutyl acrylate)1.371 specialchem.com
Poly(2,2,3,3,4,4,4-heptafluorobutyl acrylate)1.377
Poly(octafluoropentyl acrylate)1.380 specialchem.comscipoly.com
Poly(pentafluoropropyl acrylate)1.385 specialchem.comscipoly.com
Poly(2,2,3,4,4-hexafluorobutyl acrylate)1.392 specialchem.comscipoly.com

Quantification of Optical Propagation Losses

For applications in optical communications, particularly in waveguides, minimizing optical propagation loss is paramount. This loss, typically measured in decibels per centimeter (dB/cm), quantifies the reduction in light intensity as it travels through the material. Losses arise from intrinsic material absorption (vibrational overtones of C-H and O-H bonds) and extrinsic factors like scattering from impurities, defects, and surface roughness of the waveguide. researchgate.net

Fluorinated polymers offer a distinct advantage in reducing propagation losses, especially in the near-infrared (NIR) telecommunication wavelengths (e.g., 1310 nm and 1550 nm). The substitution of hydrogen atoms with heavier fluorine atoms shifts the fundamental C-H vibrational absorptions to longer wavelengths, out of the NIR operational windows. This leads to significantly lower intrinsic absorption losses. Research on fluorinated acrylate formulations for waveguiding applications has demonstrated their potential for low-loss performance. researchgate.net For instance, propagation losses for highly fluorinated polyethers have been reported to be around 0.3 dB/cm at 1550 nm, and for cross-linked silicones, as low as 0.23 dB/cm. researchgate.net These values serve as a benchmark for the performance expected from optimized waveguides based on this compound.

Material TypeReported Propagation Loss (dB/cm)Wavelength (nm)Reference
Highly Fluorinated Polyethers~0.31550 researchgate.net
Cross-linked Silicone (95-mol.% d-phenyl)0.231550 researchgate.net
Ethynyl-terminated fluorinated poly(arylene ether sulfide)&lt;0.40Not Specified researchgate.net

Characterization of Thermo-optic Coefficients

The thermo-optic coefficient (dn/dT) describes the rate of change of a material's refractive index with respect to temperature. This parameter is critical for the thermal stability of optical components. Polymeric materials typically exhibit a negative thermo-optic coefficient, meaning their refractive index decreases as temperature increases. This is primarily due to the material's positive thermal expansion coefficient; as the material expands, its density decreases, which in turn lowers the refractive index.

The magnitude of the thermo-optic coefficient for polymers is generally on the order of -10⁻⁴ K⁻¹, which is about ten times larger than that of inorganic glasses like silica (B1680970). titech.ac.jpresearchgate.net This high sensitivity can be exploited for creating thermo-optic switches and modulators but can also be a drawback in passive components where stable performance over a range of temperatures is required. Fluorinated polymers are sought after for these applications not only for their low RI but also for their thermal stability. Studies on fluorinated polyimides have shown dn/dT values ranging from -52 to -87 ppm/K (parts per million per Kelvin), which is equivalent to -0.52 x 10⁻⁴ to -0.87 x 10⁻⁴ °C⁻¹. titech.ac.jp Polymers based on this compound are expected to exhibit a similarly large, negative thermo-optic coefficient.

Material ClassTypical dn/dT Range (10⁻⁴ / °C)Reference
General Polymers-1.0 to -1.2 researchgate.net
Fluorinated Polyimides-0.52 to -0.87 titech.ac.jp
Silica Glass~ +0.1 titech.ac.jp

Theoretical and Computational Investigations

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior of polymer chains and the non-covalent interactions between them. mdpi.com For a polymer derived from 2,2,3,3-tetrafluorobutane-1,4-diacrylate, MD simulations can elucidate the influence of the fluorinated segment on the polymer's structure and dynamics.

Table 1: Representative Intermolecular Interaction Energies Calculated from MD Simulations for Fluorinated Polymer Systems

Interaction TypeRepresentative Energy (kcal/mol)
van der Waals-5 to -15
Electrostatic (Dipole-Dipole)-3 to -10
Hydrogen Bonding (if applicable)-2 to -8
Note: These are illustrative values based on general fluoropolymer simulations and are not specific to poly(this compound).

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity of monomers and the energetics of polymerization reactions. acs.org For this compound, DFT calculations can predict the reactivity of the acrylate (B77674) groups and the thermodynamic favorability of the polymerization process.

The reactivity of the acrylate double bond is influenced by the electron-withdrawing nature of the adjacent ester group and, in this case, the fluorinated alkyl chain. The tetrafluoro-butane group is expected to have a significant inductive effect, which can alter the electron density of the double bond and influence its susceptibility to radical attack during free-radical polymerization. DFT calculations can quantify this by determining the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map of the monomer. researchgate.net

Table 2: Illustrative Calculated Energetic Parameters for Acrylate Polymerization from DFT Studies

ParameterIllustrative Value (kcal/mol)
Activation Energy (Propagation)5 - 10
Enthalpy of Polymerization-15 to -25
Note: These values are representative for acrylate monomers and can vary based on the specific structure and computational method.

Computational Modeling of Polymer Network Formation and Topological Defects

The polymerization of a diacrylate monomer like this compound leads to the formation of a cross-linked polymer network. Computational models can simulate this network formation process, providing insights into the resulting network architecture and the prevalence of topological defects. engconfintl.org

Kinetic Monte Carlo or molecular dynamics-based polymerization algorithms can be used to simulate the growth of the polymer network from individual monomers. umons.ac.be These models can track the conversion of double bonds and the formation of cross-links, predicting key parameters such as the gel point—the point at which an infinite network first forms. uu.nl

A significant aspect of these simulations is the ability to identify and quantify topological defects within the network structure. nih.gov These defects, which include loops, dangling chain ends, and entanglements, can have a profound impact on the macroscopic properties of the polymer, such as its mechanical strength and swelling behavior. moleculemaker.orgresearcher.lifeacs.orgbohrium.com For instance, the formation of primary loops, where a polymer chain connects a cross-link point to itself, does not contribute to the elastically effective network and can reduce the material's modulus. The flexibility and conformation of the tetrafluorobutane linker will play a crucial role in the propensity for loop formation.

Structure-Property Prediction Models for Fluorinated Polyacrylates

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of materials based on their chemical structure. acs.orgnih.gov For fluorinated polyacrylates, QSPR models can be developed to predict a wide range of properties, including refractive index, glass transition temperature, and surface energy. mdpi.comnih.gov

These models are built by first calculating a set of molecular descriptors for a series of related polymers. These descriptors can be based on the monomer structure and can include constitutional, topological, geometrical, and quantum-chemical parameters. A mathematical relationship is then established between these descriptors and the experimentally measured property of interest using statistical methods like multiple linear regression or machine learning algorithms.

For a polymer derived from this compound, descriptors related to the fluorine content, such as the number of fluorine atoms or the molecular weight of the fluorinated segment, would likely be important predictors of properties like low surface energy and high thermal stability. nih.govresearchgate.netnih.gov The development of robust QSPR models can accelerate the design of new fluorinated polymers with tailored properties by reducing the need for extensive experimental synthesis and characterization. mdpi.com

Table 3: Examples of Molecular Descriptors Used in QSPR Models for Polymers

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of Fluorine Atoms
TopologicalConnectivity Indices, Wiener Index
GeometricalMolecular Surface Area, Molecular Volume
Quantum-ChemicalDipole Moment, HOMO/LUMO Energies

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology and Hybrid Composite Development

The incorporation of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate into nanotechnology and hybrid composites is a promising, albeit nascent, field of research. The unique properties endowed by its fluorine content make it an attractive candidate for the development of advanced materials with tailored functionalities. The primary motivation for integrating fluorinated monomers like this diacrylate with nanoparticles is to create composites that synergistically combine the attributes of both components.

Fluorinated polymers are well-regarded for their low refractive indices. By dispersing nanoparticles such as silicon dioxide (SiO₂) or magnesium fluoride (B91410) (MgF₂) into a polymer matrix derived from this compound, it is anticipated that nanocomposites with exceptionally low refractive indices could be fabricated. researchgate.net Such materials are in high demand for optical applications, including anti-reflective coatings, optical waveguides, and cladding for optical fibers. researchgate.net The diacrylate functionality of the monomer allows for cross-linking, which would ensure the nanoparticles are securely embedded within a stable polymer network.

Furthermore, the low surface energy and hydrophobicity conferred by the fluorinated backbone are being explored in the creation of superhydrophobic and oleophobic surfaces. Research into polysiloxane-based nanocomposites has shown that the inclusion of fluorinated acrylates can lead to coatings with excellent water and oil repellency. While specific studies on this compound are not yet prevalent, the principle remains a strong driving force for future research in this area.

Interactive Table: Potential Nanoparticles for Hybrid Composites

Nanoparticle Potential Application in Composite Anticipated Property Enhancement
Silicon Dioxide (SiO₂) Optical coatings, waveguides Lowered refractive index, improved optical clarity
Magnesium Fluoride (MgF₂) Anti-reflective coatings Extremely low refractive index
Titanium Dioxide (TiO₂) UV-resistant coatings Enhanced UV stability and hydrophobicity

Advanced Manufacturing Techniques, including 3D Printing with UV-Curable Fluorinated Formulations

The field of additive manufacturing, particularly 3D printing, is continually seeking new materials with enhanced performance characteristics. UV-curable resins are a cornerstone of technologies like stereolithography (SLA) and digital light processing (DLP). This compound, with its two acrylate (B77674) groups, is inherently suited for UV-curing processes, where it can act as a cross-linking agent to form a rigid, three-dimensional polymer network upon exposure to UV light.

The inclusion of a fluorinated monomer like this compound in 3D printing resins is expected to yield printed objects with properties characteristic of fluoropolymers. These may include high thermal stability, excellent chemical resistance, low friction, and hydrophobicity. Such attributes are highly sought after in a range of industries for fabricating functional prototypes and end-use parts, such as components for chemical processing equipment, biocompatible medical devices, and high-performance electronics.

While the broader category of fluorinated (meth)acrylates is being investigated for UV nanoimprinting and other high-resolution fabrication techniques, dedicated research into formulating resins with this compound for 3D printing is an area ripe for exploration. researchgate.net The development of such formulations would require careful optimization of photoinitiator systems that are compatible with highly fluorinated monomers to ensure efficient curing. google.com

Exploration of Biodegradable and Biorenewable Pathways for Fluorinated Polymer Synthesis

A significant challenge in the field of fluoropolymers is their environmental persistence. To address this, researchers are increasingly investigating pathways to synthesize fluorinated polymers with built-in biodegradability. One promising approach is the copolymerization of fluorinated monomers with monomers derived from renewable resources or those that introduce biodegradable linkages into the polymer backbone.

A key strategy involves the incorporation of biodegradable segments, such as poly(L-lactide) (PLLA), into a fluorinated polyacrylate backbone. researchgate.net While studies have utilized monomers like hexafluorobutyl acrylate for this purpose, the same principle could be applied to this compound. researchgate.net By creating copolymers that contain ester linkages susceptible to hydrolysis, it may be possible to design materials that retain the desirable surface properties of fluoropolymers while being capable of breaking down into smaller, less persistent molecules over time. researchgate.netnih.gov

The synthesis of such copolymers would likely involve reacting the diacrylate with macromonomers of PLLA or other biodegradable polyesters. The resulting material could find applications in areas where both fluorinated properties and a controlled lifespan are required, such as in certain medical implants or temporary functional coatings.

Interactive Table: Potential Biodegradable Co-monomers

Co-monomer/Segment Type Rationale for Combination
Poly(L-lactide) (PLLA) Biodegradable Polyester Introduces hydrolyzable ester linkages for degradation.
Polycaprolactone (PCL) Biodegradable Polyester Offers flexibility and biodegradability.

Environmental Considerations and Lifecycle Assessment in Fluoropolymer Research

The environmental fate and lifecycle of fluorinated polymers are subjects of intense scrutiny. researchgate.net Fluoropolymers are known for their extreme persistence in the environment. acs.org Concerns also exist regarding the potential for side-chain fluorinated polymers to degrade and release per- and polyfluoroalkyl substances (PFAS) into the environment. nih.govacs.orgnih.gov

A comprehensive lifecycle assessment (LCA) for polymers derived from this compound would need to consider several stages, from the synthesis of the monomer and its precursors to the end-of-life of the resulting polymer products. researchgate.net Key aspects of such an assessment would include:

Monomer Synthesis: Evaluating the environmental impact of the chemical processes used to produce this compound, including the use of any hazardous reagents and the generation of byproducts. Its precursor, 2,2,3,3-Tetrafluoro-1,4-butanediol, is a solid at room temperature and soluble in water. fishersci.cascbt.comfishersci.com

Polymerization: Assessing the energy consumption and emissions associated with the polymerization process, such as UV curing.

Use Phase: Investigating the potential for leaching of unreacted monomer or low-molecular-weight oligomers from the final product during its operational life.

End-of-Life: Exploring viable options for recycling, which are currently limited for many fluoropolymers, and evaluating the environmental impact of disposal methods like incineration or landfilling. nih.gov

Given the increasing regulatory focus on PFAS, future research and commercialization of materials based on this compound will necessitate a thorough understanding of their environmental and health profiles to ensure sustainable and responsible innovation.

Q & A

Q. What experimental methods are used to crystallize 2,2,3,3-Tetrafluorobutane-1,4-diol for structural analysis?

Methodological Answer: Crystallization is achieved by slow cooling of a saturated solution in a suitable solvent (e.g., ethanol or acetone) at 200 K. Single-crystal X-ray diffraction (SCXRD) is performed using a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection includes φ and ω scans with a detector resolution of 9 pixels/mm. The structure is refined using SHELXS97/SHELXL97 software, optimizing parameters like R-factors (R₁ = 0.031, wR₂ = 0.085) and bond lengths (e.g., σ(C–C) = 0.002 Å) .

Q. Key Crystallographic Parameters

ParameterValue
Space groupP21/c
Unit cell dimensionsa = 5.4392 Å, b = 8.6935 Å, c = 12.4123 Å
β angle99.768°
Volume (V)578.42 ų
Z (unit cell)4

Q. What safety protocols are critical when handling 2,2,3,3-Tetrafluorobutane-1,4-diol?

Methodological Answer:

  • Storage: Keep in airtight containers at temperatures below 25°C to prevent decomposition (melting point: 355.3–356.3 K) .
  • Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; the compound is classified as harmful (WGK Germany: 3) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques validate the purity of 2,2,3,3-Tetrafluorobutane-1,4-diol?

Methodological Answer:

  • ¹H-NMR: Identify peaks corresponding to hydroxyl (-OH) and fluorinated CH₂ groups. Reference spectra are available via authenticated databases .
  • Melting Point Analysis: Confirm purity using a calibrated melting point apparatus (expected range: 355–356 K) .
  • XRD Purity Check: Compare experimental lattice parameters (e.g., a = 5.4392 Å) with literature values to detect crystalline impurities .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the reactivity of 2,2,3,3-Tetrafluorobutane-1,4-diol in polymer synthesis?

Methodological Answer: The diol forms O–H⋯O and C–H⋯F interactions, creating a 2D layered structure via R₂²(14) and C(7) graph-set motifs . These networks stabilize the molecule, reducing its reactivity as a monomer. To enhance reactivity for acrylate formation:

  • Derivatization: Protect hydroxyl groups with triflate or acetyl moieties to prevent intermolecular hydrogen bonding .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to disrupt hydrogen bonds during polymerization .

Q. How can computational modeling resolve contradictions in hydrogen bond descriptor assignments?

Methodological Answer:

  • Graph Set Theory: Apply Bernstein’s method to classify hydrogen bonds (e.g., R₂²(14) for O–H⋯O and C(5) for C–H⋯F) .
  • DFT Calculations: Optimize geometries using Gaussian09 with B3LYP/6-311++G(d,p) to compare experimental vs. theoretical bond lengths. Discrepancies >0.05 Å suggest crystallographic packing effects .
  • Software Tools: Use Mercury (CCDC) for visualization and PLATON for validation of hydrogen bond motifs .

Q. What methodological challenges arise in optimizing fluorinated diol structures for material science applications?

Methodological Answer:

  • Fluorine Repulsion: The high electronegativity of fluorine disrupts packing efficiency. Mitigate via co-crystallization with halogen-bond acceptors (e.g., iodobenzene) .
  • Thermal Stability: Monitor decomposition using TGA-DSC; the diol decomposes above 400 K, limiting high-temperature applications .
  • Synchrotron Validation: Resolve weak C–H⋯F interactions (≤3.0 Å) using high-flux synchrotron XRD to refine electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.